Lipophilicity Control: XLogP3 of 1.7 Provides an Intermediate Polarity Window Compared to Bromo and Benzodioxine Analogs
The target compound's XLogP3 of 1.7 places it between the more lipophilic 5-bromo analog (XLogP3 = 1.9; CAS 2034414-21-4) and the very polar 5-unsubstituted thiophene derivative [1][2]. This intermediate lipophilicity may confer a balanced solubility-permeability profile, reducing the risk of non-specific protein binding associated with higher-logP brominated congeners while maintaining sufficient membrane permeability versus more polar options [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | 4-((5-bromothiophene-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide (XLogP3 = 1.9); Unsubstituted thiophene analog (XLogP3 expected <1.7 based on removal of ethyl group) |
| Quantified Difference | ΔXLogP3 = -0.2 versus bromo analog; estimated Δ > +0.5 versus unsubstituted analog (class-level estimate based on ethyl group contribution to logP) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
An XLogP3 of 1.7 sits within the optimal range (1–3) for oral drug-like molecules, offering a quantifiable basis for selecting this compound over the more lipophilic bromo analog when aqueous solubility and reduced non-specific binding are desired.
- [1] PubChem. Compound Summary for CID 131702794: 4-(((5-ethylthiophene)-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/131702794 (Accessed 2026-05-08). View Source
- [2] PubChem. Compound Summary for CID 122161868: 4-[(5-bromothiophene-2-sulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/122161868 (Accessed 2026-05-08). View Source
